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Compound of Interest

Compound Name:
8-Oxa-1,3-diazaspiro[4.5]decane-

2,4-dione

CAS No.: 39124-19-1

Cat. No.: B1266492 Get Quote

Executive Summary
Spirohydantoins represent a "privileged scaffold" in medicinal chemistry, distinguished by the

fusion of a hydantoin ring (imidazolidine-2,4-dione) with a cycloalkyl or heterocyclic moiety at

the C-5 position. This spiro-fusion imparts exceptional conformational rigidity, locking the

pharmacophore into a specific spatial arrangement that enhances binding affinity and

selectivity for enzymes like Aldose Reductase (AR) and ion channels involved in neuronal

excitability.

This guide details the biological mechanisms, Structure-Activity Relationships (SAR), and

validation protocols for spirohydantoins, focusing on their two dominant therapeutic

applications: Diabetic Complications (AR Inhibition) and Epilepsy (Anticonvulsant Activity).

Structural Significance & Synthesis
The spirohydantoin core is unique because the

carbon at the spiro junction forces the two rings to be perpendicular. This orthogonality
prevents free rotation, reducing the entropic penalty upon binding to a protein active site.

Core Synthesis: The Bucherer-Bergs Reaction
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The most robust method for constructing the spirohydantoin scaffold is the Bucherer-Bergs

reaction.

Reagents: Cyclic ketone, Potassium Cyanide (KCN), Ammonium Carbonate

.

Conditions: Ethanol/Water (1:1), 55–60°C, 4–24 hours.

Mechanism: Formation of a cyanohydrin intermediate followed by nucleophilic attack by

ammonia and cyclization with carbon dioxide.

Diagram 1: Scaffold Logic & SAR
The following diagram illustrates the core scaffold and the critical substitution points that dictate

biological specificity.
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Caption: SAR divergence for spirohydantoins. Anticonvulsants require lipophilicity for CNS

entry, while AR Inhibitors require specific H-bonding capabilities.

Primary Application: Aldose Reductase Inhibitors
(ARIs)
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Therapeutic Context: Diabetic Neuropathy, Retinopathy, and Cataracts.

Spirohydantoins (e.g., Sorbinil) inhibit Aldose Reductase (ALR2), the rate-limiting enzyme in

the polyol pathway. Under hyperglycemic conditions, ALR2 converts excess glucose into

sorbitol using NADPH. Sorbitol accumulation causes osmotic stress and tissue damage.[1]

Mechanism of Action
The spirohydantoin ring mimics the transition state of the glucose reduction. The acidic N3-H

forms a hydrogen bond with the active site residues (Tyr48, His110) of the enzyme, while the

hydrophobic spiro-ring occupies the "specificity pocket," displacing water and providing high

affinity.

Protocol: In Vitro Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the rate of NADPH consumption.[1][2]

Reagents:

Enzyme Source: Recombinant human ALR2 or Rat Lens Homogenate.

Substrate: DL-Glyceraldehyde (10 mM).

Cofactor: NADPH (0.1 mM).

Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

Step-by-Step Methodology:

Preparation: Isolate rat lenses, homogenize in phosphate buffer, and centrifuge (10,000 x g,

20 min, 4°C) to obtain the supernatant (enzyme source).

Blanking: Prepare a reference cuvette containing buffer and enzyme but no substrate to

correct for non-specific oxidation.

Incubation: Mix 100 µL enzyme solution, 100 µL NADPH, and 10 µL of the test

spirohydantoin (dissolved in DMSO) in 700 µL buffer. Incubate at 30°C for 10 minutes.
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Initiation: Add 100 µL DL-Glyceraldehyde to start the reaction.

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to

NADP+) for 3–5 minutes using a UV-Vis spectrophotometer.

Calculation: Determine % Inhibition using the slope (

):

Diagram 2: AR Inhibition Assay Workflow
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Caption: Kinetic spectrophotometric workflow for validating Aldose Reductase inhibition.

Secondary Application: Anticonvulsant Activity
Therapeutic Context: Epilepsy (Generalized Tonic-Clonic Seizures).[3]
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Spirohydantoins are structural analogues of phenytoin.[4] They act primarily by blocking

voltage-gated sodium channels (Nav), stabilizing the neuronal membrane in an inactive state

and preventing high-frequency repetitive firing.

Comparative Data: Spirohydantoin vs. Phenytoin
The following table summarizes the activity of camphor-derived spirohydantoins compared to

standard antiepileptics.

Compound
Ring
System

Stereochem
istry

MES ED50
(mg/kg)

Toxicity
TD50
(mg/kg)

Protective
Index (PI)

Phenytoin Phenyl N/A 9.5 69 7.3

Spiro-

Camphor
Camphor l-isomer ~25 >100 >4.0

Spiro-

Camphor
Camphor d-isomer Inactive >300 N/A

Spiro-

Fluorene
Fluorene Achiral 18 150 8.3

Note: The l-isomer of camphor spirohydantoin is active, while the d-isomer is not, highlighting

the critical role of stereochemistry in fitting the sodium channel receptor site.

Protocol: Maximal Electroshock Seizure (MES) Test
This is the "gold standard" in vivo assay for identifying compounds effective against

generalized tonic-clonic seizures.

Subjects: Male albino mice (CF-1 strain, 18–25 g).

Step-by-Step Methodology:

Drug Administration: Administer the test spirohydantoin intraperitoneally (i.p.) suspended in

0.5% methylcellulose.
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Wait Period: Wait for the time of peak effect (typically 30 min or 4 hours post-dosing).

Stimulation: Apply an electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 sec

duration). Note: Apply a drop of electrolyte solution to eyes before stimulation to ensure

conductivity.

Observation: Observe the animal for the presence of Hind Limb Tonic Extension (HLTE).

Protection: Absence of HLTE indicates anticonvulsant activity.

Failure: Presence of HLTE (legs rigid and extended backwards) indicates lack of

protection.

Quantification: Determine the ED50 (effective dose for 50% of animals) using the probit

analysis method.

Diagram 3: Anticonvulsant Screening Pipeline
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Caption: In vivo screening pipeline. Compounds must pass neurotoxicity (Rotarod) before

efficacy testing (MES).

Emerging Applications: Anticancer Activity
Recent studies indicate that spirohydantoin mustards (e.g., Spiromustine) can alkylate DNA,

while other derivatives inhibit Topoisomerase I.

Mechanism: The spiro-system facilitates transport across the Blood-Brain Barrier (BBB),

making these agents particularly useful for gliomas.
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Validation: Standard MTT assays on cell lines (e.g., MCF-7, HeLa) are used to determine

IC50 values for cell viability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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